Butyl 3-{[(4-chlorophenyl)acetyl]amino}benzoate
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Overview
Description
Butyl 3-{[(4-chlorophenyl)acetyl]amino}benzoate is an organic compound with the molecular formula C20H22ClNO4 It is a derivative of benzoic acid and contains a butyl ester group, a chlorophenyl group, and an acetylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-{[(4-chlorophenyl)acetyl]amino}benzoate typically involves the following steps:
Acylation Reaction: The starting material, 4-chlorophenylacetic acid, is reacted with thionyl chloride to form 4-chlorophenylacetyl chloride.
Amidation Reaction: The 4-chlorophenylacetyl chloride is then reacted with 3-aminobenzoic acid to form 3-{[(4-chlorophenyl)acetyl]amino}benzoic acid.
Esterification Reaction: Finally, the 3-{[(4-chlorophenyl)acetyl]amino}benzoic acid is esterified with butanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Butyl 3-{[(4-chlorophenyl)acetyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butyl 3-{[(4-chlorophenyl)acetyl]amino}benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl 3-{[(4-chlorophenyl)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, microbial growth, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Butyl 3-{[(4-chlorophenoxy)acetyl]amino}benzoate: Similar structure but with a phenoxy group instead of a phenyl group.
Butyl 3-{[(4-methylphenoxy)acetyl]amino}benzoate: Contains a methyl group instead of a chlorine atom.
Uniqueness
Butyl 3-{[(4-chlorophenyl)acetyl]amino}benzoate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.
Properties
Molecular Formula |
C19H20ClNO3 |
---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
butyl 3-[[2-(4-chlorophenyl)acetyl]amino]benzoate |
InChI |
InChI=1S/C19H20ClNO3/c1-2-3-11-24-19(23)15-5-4-6-17(13-15)21-18(22)12-14-7-9-16(20)10-8-14/h4-10,13H,2-3,11-12H2,1H3,(H,21,22) |
InChI Key |
NEOKZWULCWVBLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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